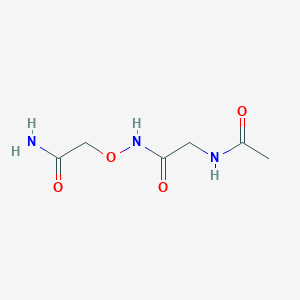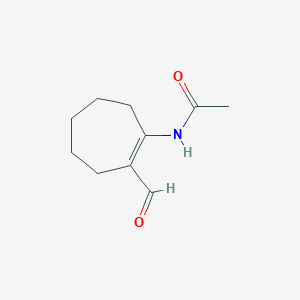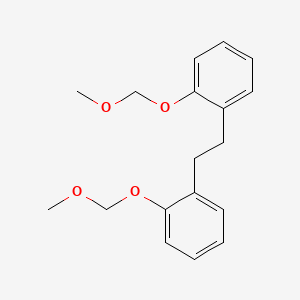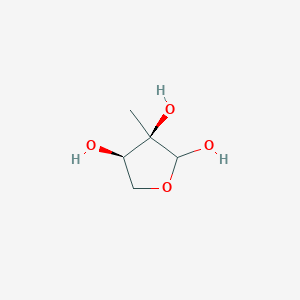![molecular formula C13H9NO4 B12585417 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid CAS No. 574002-49-6](/img/structure/B12585417.png)
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid is an organic compound with a complex structure that includes an acryloyloxy group, a phenyl ring, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid typically involves the reaction of 4-hydroxybenzaldehyde with acryloyl chloride in the presence of a base to form the acryloyloxy derivative. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound. These products can have varied applications depending on the specific functional groups introduced .
Wissenschaftliche Forschungsanwendungen
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as liquid crystalline polymers.
Biology: The compound can be used in the development of bioactive molecules and as a building block in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid involves its reactivity towards various nucleophiles and electrophiles. The acryloyloxy group can undergo polymerization reactions, while the cyano group can participate in nucleophilic addition reactions. These interactions are facilitated by the electronic properties of the phenyl ring and the conjugated system within the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-3-(4-ethoxyphenyl)acrylic acid
- 2-Cyano-3-(4-methoxyphenyl)acrylic acid
- 2-Cyano-3-(4-hydroxyphenyl)acrylic acid
Uniqueness
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid is unique due to its combination of an acryloyloxy group and a cyano group, which provides a versatile platform for various chemical reactions. This dual functionality allows for the synthesis of complex molecules and materials with tailored properties .
Eigenschaften
CAS-Nummer |
574002-49-6 |
|---|---|
Molekularformel |
C13H9NO4 |
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
2-cyano-3-(4-prop-2-enoyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H9NO4/c1-2-12(15)18-11-5-3-9(4-6-11)7-10(8-14)13(16)17/h2-7H,1H2,(H,16,17) |
InChI-Schlüssel |
XTPZKGGQHNQVOB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC1=CC=C(C=C1)C=C(C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate](/img/structure/B12585356.png)
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)




![Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12585397.png)


![N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12585426.png)
![2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile](/img/structure/B12585433.png)

